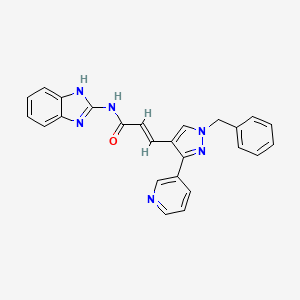![molecular formula C16H14N4O3 B7537945 N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as BDP, is a chemical compound with potential applications in scientific research. BDP has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways. N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the regulation of inflammation. N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to have various biochemical and physiological effects. In addition to its inhibitory effects on PDE4 and CK2, N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of other enzymes and signaling pathways. N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for more targeted investigation of these pathways. However, one limitation of using N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its potential toxicity and side effects, which must be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory disorders. Further investigation into the mechanism of action of N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide may also lead to the discovery of new targets for drug development. Additionally, the development of new synthesis methods for N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide may lead to improved yields and lower costs for researchers.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves a multi-step process, which has been described in detail in scientific literature. The first step involves the reaction of 2,3-dimethylpyrazine with 2,3-dichloropyridine in the presence of a base to form 2,3-dimethyl-5-(2,3-dichloropyridin-4-yl)pyrazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent to form N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been investigated for its potential as a tool for studying cellular signaling pathways.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-9-12-5-10(7-17-15(12)20(2)19-9)16(21)18-11-3-4-13-14(6-11)23-8-22-13/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCRPURSKYANIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)

![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)